molecular formula C6H4F3NO4 B2534350 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid CAS No. 1565110-45-3

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2534350
CAS No.: 1565110-45-3
M. Wt: 211.096
InChI Key: KHNXBWNQNXMUOX-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid is a fluorinated organic compound that features a trifluoroethoxy group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxazole precursor under controlled conditions. One common method includes the use of trifluoroethanol as a nucleophile in the presence of a base, such as sodium hydride, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives

Comparison: Compared to these similar compounds, 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO4/c7-6(8,9)2-14-5-10-3(1-13-5)4(11)12/h1H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXBWNQNXMUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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